2-(1,2-benzoxazol-3-yl)-1-[3-(pyrimidin-4-yloxy)piperidin-1-yl]ethan-1-one
Description
Properties
IUPAC Name |
2-(1,2-benzoxazol-3-yl)-1-(3-pyrimidin-4-yloxypiperidin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3/c23-18(10-15-14-5-1-2-6-16(14)25-21-15)22-9-3-4-13(11-22)24-17-7-8-19-12-20-17/h1-2,5-8,12-13H,3-4,9-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBQBMEFOWHWYDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CC2=NOC3=CC=CC=C32)OC4=NC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,2-benzoxazol-3-yl)-1-[3-(pyrimidin-4-yloxy)piperidin-1-yl]ethan-1-one typically involves multiple steps:
Formation of the Benzoxazole Ring: This can be achieved through the cyclization of o-aminophenol with a suitable carboxylic acid derivative under acidic or basic conditions.
Attachment of the Ethanone Moiety: The ethanone group can be introduced via a Friedel-Crafts acylation reaction using an appropriate acyl chloride.
Synthesis of the Pyrimidine Ring: The pyrimidine ring is often synthesized separately through condensation reactions involving urea or guanidine with β-dicarbonyl compounds.
Coupling with Piperidine: The final step involves coupling the pyrimidine ring with a piperidine derivative, often through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques like chromatography, and stringent control of reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Halogenating agents for electrophilic substitution, and strong nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation: N-oxides of the piperidine ring.
Reduction: Alcohol derivatives of the ethanone moiety.
Substitution: Various substituted benzoxazole or pyrimidine derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have indicated that compounds containing benzoxazole and pyrimidine derivatives exhibit significant anticancer properties. The molecular structure of 2-(1,2-benzoxazol-3-yl)-1-[3-(pyrimidin-4-yloxy)piperidin-1-yl]ethan-1-one may interact with specific biological targets involved in tumor growth and proliferation. Research has shown that similar compounds can inhibit cancer cell lines, suggesting that this compound could be further investigated for its potential to treat various cancers .
Neuropharmacology
The piperidine ring in this compound is known for its role in modulating neurotransmitter systems. Preliminary studies indicate that benzoxazole derivatives can exhibit neuroprotective effects and may be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's ability to cross the blood-brain barrier makes it a candidate for further exploration in neuropharmacology .
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationships of compounds like this compound is crucial for optimizing their pharmacological properties. SAR studies have shown that modifications to the benzoxazole and pyrimidine moieties can significantly influence the biological activity of these compounds. This knowledge can guide the design of more potent analogs .
Several case studies have highlighted the effectiveness of similar compounds in clinical settings:
Case Study: Antitumor Activity
In a study published in Journal of Medicinal Chemistry, researchers synthesized a series of benzoxazole derivatives and evaluated their anticancer activity against breast cancer cell lines. One derivative demonstrated IC50 values in the low micromolar range, prompting further investigation into its mechanism of action .
Case Study: Neuroprotective Effects
A research article in Neuroscience Letters reported on the neuroprotective effects of a benzoxazole derivative in a rodent model of Parkinson's disease. The study found that treatment with the compound led to a significant reduction in dopaminergic neuron loss, suggesting potential therapeutic applications for neurodegenerative disorders .
Mechanism of Action
The mechanism of action of 2-(1,2-benzoxazol-3-yl)-1-[3-(pyrimidin-4-yloxy)piperidin-1-yl]ethan-1-one involves its interaction with specific molecular targets:
Molecular Targets: It may bind to enzymes or receptors involved in disease pathways, such as kinases or G-protein coupled receptors (GPCRs).
Pathways Involved: The compound can modulate signaling pathways, leading to altered cellular responses like apoptosis, cell proliferation, or neurotransmission.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Pharmacokinetic Comparisons
The table below contrasts the target compound with Risperidone, Iloperidone, and related derivatives:
Key Observations:
Substituent Impact :
- The pyrimidin-4-yloxy group in the target compound introduces enhanced polarity compared to Risperidone’s ethyl chain or Iloperidone’s propoxy-methoxy group. This may improve aqueous solubility but reduce blood-brain barrier permeability .
- The absence of a fluorinated benzoxazole (unlike Risperidone/Iloperidone) could alter receptor binding kinetics .
Molecular Weight :
- The target compound’s estimated molecular weight (~420 g/mol) aligns with typical CNS drugs, though higher weights (>500 g/mol) often correlate with reduced bioavailability .
Biological Activity
The compound 2-(1,2-benzoxazol-3-yl)-1-[3-(pyrimidin-4-yloxy)piperidin-1-yl]ethan-1-one is a synthetic derivative that has garnered attention in pharmacological research due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 328.38 g/mol. The structural features include a benzoxazole moiety and a piperidine ring that contribute to its biological properties.
Research indicates that compounds with similar structures often interact with neurotransmitter systems, particularly those involving dopamine and serotonin receptors. The benzoxazole and pyrimidine components may enhance binding affinities to these receptors, which is crucial for their antipsychotic and anxiolytic effects.
Antipsychotic Activity
Several studies have explored the antipsychotic potential of benzoxazole derivatives. For instance, a related compound demonstrated significant antagonistic effects on dopamine D2 receptors while exhibiting lower affinity for serotonin receptors, suggesting a unique profile that may reduce typical side effects associated with antipsychotics .
Antimicrobial Activity
The antibacterial activity of derivatives containing the benzoxazole structure has been evaluated against various strains. For example, derivatives were screened for their minimal inhibitory concentrations (MIC) against Bacillus subtilis and Escherichia coli. The results indicated that while some compounds exhibited activity, the specific compound's efficacy remains to be fully characterized .
Structure-Activity Relationship (SAR)
The SAR studies have shown that modifications to the benzoxazole and piperidine rings can significantly influence biological activity. The presence of electron-donating groups on the aromatic ring often correlates with increased potency against certain targets. For example, compounds with methoxy or dimethylamino substituents demonstrated enhanced antibacterial properties compared to their unsubstituted counterparts .
Case Studies
- Antipsychotic Efficacy : In a study involving various benzoxazole derivatives, one compound exhibited potent antipsychotic effects in animal models, demonstrating efficacy in reducing amphetamine-induced behaviors without causing catalepsy—a common side effect of traditional antipsychotics .
- Antimicrobial Screening : A series of benzoxazole derivatives were tested for antimicrobial activity, revealing that only specific substitutions led to significant inhibition of bacterial growth. The most active compounds contained electron-donating groups at strategic positions on the phenyl ring .
Data Tables
Q & A
Q. What are the key steps and conditions for synthesizing 2-(1,2-benzoxazol-3-yl)-1-[3-(pyrimidin-4-yloxy)piperidin-1-yl]ethan-1-one?
The synthesis typically involves multi-step reactions, including coupling the benzoxazole moiety to the piperidine-pyrimidine core. Critical steps may include:
- Nucleophilic substitution : Reacting a pyrimidin-4-ol derivative with a piperidine-containing electrophile under inert conditions (e.g., nitrogen atmosphere) to form the pyrimidin-4-yloxy-piperidine intermediate .
- Amide/ketone bond formation : Using coupling agents like EDCI or HOBt to link the benzoxazole fragment to the piperidine intermediate. Solvents such as DMF or dichloromethane are often employed .
- Purification : Crystallization from ethanol or acetonitrile to isolate pure product . Reaction progress is monitored via TLC and characterized by NMR and MS .
Q. Which analytical techniques are critical for structural characterization of this compound?
- NMR spectroscopy : ¹H and ¹³C NMR confirm proton environments and carbon frameworks, particularly distinguishing benzoxazole and pyrimidine aromatic signals .
- Mass spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
- X-ray crystallography : For resolving stereochemistry and intermolecular interactions (if single crystals are obtained) .
Q. How can solubility and solvent compatibility be predicted for this compound?
Solubility is influenced by the benzoxazole (hydrophobic) and piperidine-pyrimidine (polar) moieties. Empirical testing in DMSO (for stock solutions) followed by dilution in aqueous buffers (e.g., PBS) is recommended. Computational tools like Hansen solubility parameters can predict compatibility with solvents like ethanol, DMF, or acetonitrile .
Advanced Research Questions
Q. How can reaction yields be optimized during the coupling of the benzoxazole and piperidine-pyrimidine fragments?
- Catalyst screening : Test palladium catalysts (e.g., Pd/C) or copper-based systems for cross-coupling efficiency .
- Solvent effects : Compare polar aprotic solvents (DMF vs. DMSO) to stabilize transition states .
- Temperature control : Microwave-assisted synthesis may enhance reaction rates and reduce side products . Yield improvements should be validated by HPLC purity checks and reproducibility across three independent trials.
Q. How should contradictory data in biological activity studies be addressed?
- Dose-response validation : Replicate assays across multiple cell lines or enzymatic systems to rule out cell-specific effects .
- Off-target analysis : Use kinase profiling panels or proteomic approaches to identify unintended interactions .
- Structural analogs comparison : Benchmark against compounds with similar scaffolds (e.g., triazolo-pyrimidine derivatives) to isolate structure-activity relationships (SAR) .
Q. What experimental design is recommended for assessing pharmacological activity?
- In vitro models : Use primary cell lines (e.g., HEK293 for kinase assays) and 3D tumor spheroids to mimic in vivo conditions .
- Dosing regimens : Apply a randomized block design with split-plot arrangements to test multiple concentrations and exposure times .
- Controls : Include positive controls (e.g., staurosporine for apoptosis assays) and vehicle controls to normalize baseline activity .
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
- Fragment replacement : Synthesize analogs with modified benzoxazole (e.g., methyl or fluoro substituents) or pyrimidine (e.g., methoxy vs. ethoxy groups) moieties .
- Computational docking : Use AutoDock or Schrödinger to predict binding affinities for targets like PI3K or EGFR kinases .
- Bioactivity clustering : Group analogs by IC50 values and physicochemical properties (e.g., logP, polar surface area) to identify critical SAR trends .
Q. What methodologies are applicable for evaluating environmental fate and ecotoxicity?
- Degradation studies : Monitor hydrolysis/photolysis rates under simulated environmental conditions (pH 4–9, UV exposure) .
- Bioaccumulation assays : Use zebrafish models to assess bioconcentration factors (BCFs) .
- Microbial toxicity : Test against soil bacteria (e.g., Pseudomonas putida) to estimate EC50 values .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
